molecular formula C11H9N3 B15253287 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile

Cat. No.: B15253287
M. Wt: 183.21 g/mol
InChI Key: ANISZEOEWFTAEU-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is an organic compound that belongs to the class of pyrazole derivatives It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 4-position

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-8-11(7-13-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)

InChI Key

ANISZEOEWFTAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative using acetic acid as a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Cyclization Reactions

  • Mechanism : Hydrazine reacts with the carbonyl group of the precursor, forming a hydrazone intermediate. Subsequent cyclization and dehydration generate the pyrazole ring .

  • Key Observations : The reaction produces a stable pyrazole derivative with a methyl substituent, as evidenced by the ¹H NMR spectrum showing signals at δ 7.62 (d, 2H), 7.30 (d, 2H), and 6.42–6.80 (s, br, 3H) .

Substitution Reactions

The nitrile group in the benzonitrile moiety can undergo nucleophilic substitution with amines or alcohols under basic conditions (e.g., sodium hydroxide). This reactivity enables functionalization, such as amide or ester formation, though specific examples for this compound are not detailed in available sources.

Analytical Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.62 (d, 2H)

  • δ 7.30 (d, 2H)

  • δ 6.42–6.80 (s, br, 3H)

  • δ 3.79 (s, 2H)

  • δ 2.56 (m, 2H)

  • δ 1.20 (t, 3H)

This spectrum confirms the aromatic protons of the benzonitrile ring and the methyl-substituted pyrazole moiety .

Reactivity Trends

The compound’s reactivity is influenced by its pyrazole ring and nitrile group :

  • Pyrazole Ring : Susceptible to electrophilic substitution due to electron-rich heteroatoms.

  • Nitrile Group : Highly reactive toward nucleophilic attack, enabling derivatization for diverse applications.

While direct experimental data for 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is limited, its structural analogs and general pyrazole chemistry suggest potential applications in medicinal chemistry and materials science .

Scientific Research Applications

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile has several scientific research applications. It is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties.

Scientific Research Applications

This compound is a chemical compound with diverse applications in scientific research. Its primary uses are in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

  • It serves as a building block in synthesizing various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
  • It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
  • It is also used as tissue-selective androgen receptor modulators (SARM) and are particularly useful as medicaments .

Materials Science

  • The compound is explored for its potential use in organic electronics and as a precursor for synthesizing advanced materials with unique electronic properties.

Biological Studies

  • It is used to study enzyme inhibition and as a probe for understanding biological pathways.

Potential Reactions

This compound can undergo several potential reactions:

  • Oxidation: Corresponding oxides or hydroxyl derivatives may form.
  • Reduction: Amines or alcohols may be produced.
  • Substitution: Amides or esters can be synthesized.

Similar Compounds

  • 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
  • 4-(3-methyl-1H-pyrazol-5-yl)benzonitrile
  • 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
  • 4-(3-methyl-1H-pyrazol-5-yl)benzonitrile
  • 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile

Uniqueness

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties .

Biological Activity

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is a compound belonging to the class of pyrazole derivatives, which has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3, with a molecular weight of 183.21 g/mol. The compound features a pyrazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 4-position. The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H9N3/c1-8-11(7-13-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)
SMILESCC1=C(C=NN1)C2=CC=C(C=C2)C#N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction influences various cellular processes, including signal transduction and gene expression .

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the pyrazole structure can significantly alter the biological activity of related compounds. For instance, variations in substituents on the pyrazole ring or the benzonitrile moiety can enhance or diminish activity against specific biological targets. Research indicates that certain pyrazole derivatives exhibit potent anti-inflammatory and anticancer properties, making them valuable in drug discovery .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It shows promise in inhibiting key enzymes involved in tumor progression. For example, studies have reported its effectiveness against BRAF(V600E), a common mutation in melanoma .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests its potential application in treating inflammatory diseases .

Enzyme Inhibition

The compound has been used as a probe for studying enzyme inhibition mechanisms. Its structural characteristics allow it to selectively inhibit various enzymes involved in critical biological pathways .

Case Studies

Several studies have highlighted the significance of this compound in biological research:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of pyrazole derivatives, indicating that modifications could enhance their therapeutic efficacy .
  • Enzyme Interaction Studies : Investigations into the binding affinities of this compound with various enzymes revealed its capability to modulate enzyme activity effectively, paving the way for further drug development .

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